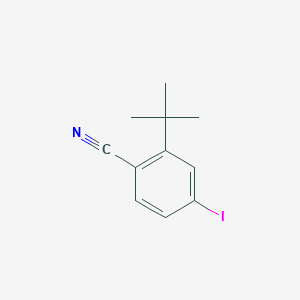

2-Tert-butyl-4-iodobenzonitrile

Description

2-Tert-butyl-4-iodobenzonitrile is a substituted benzonitrile derivative characterized by a tert-butyl group at the 2-position and an iodine atom at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₂IN, with a molar mass of 285.13 g/mol.

Properties

Molecular Formula |

C11H12IN |

|---|---|

Molecular Weight |

285.12 g/mol |

IUPAC Name |

2-tert-butyl-4-iodobenzonitrile |

InChI |

InChI=1S/C11H12IN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |

InChI Key |

UMTYSWRJESLVPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-iodobenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 2-tert-butylbenzonitrile using iodine and a suitable oxidizing agent . The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) and a base like cesium fluoride (CsF) to promote the halogen exchange reaction .

Industrial Production Methods: While specific industrial production methods for 2-tert-butyl-4-iodobenzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-tert-butyl-4-azidobenzonitrile .

Scientific Research Applications

2-Tert-butyl-4-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tert-butyl group. These functional groups influence the compound’s reactivity and interaction with other molecules . The iodine atom, being a good leaving group, facilitates substitution reactions, while the tert-butyl group provides steric hindrance that can affect the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Tert-butyl-4-iodobenzonitrile and analogous compounds:

Key Observations:

The iodine atom enhances electrophilicity at the 4-position, similar to 4-Iodobenzonitrile, but the tert-butyl group may modulate reactivity by destabilizing transition states .

Structural Analogues: The biphenyl system in 2-(4-tert-Butylphenyl)benzonitrile () enables π-π stacking interactions, unlike the monosubstituted 2-Tert-butyl-4-iodobenzonitrile. This structural difference may influence applications in materials science versus synthetic chemistry .

Research Findings and Limitations

- Gaps in Evidence: None of the provided studies directly address 2-Tert-butyl-4-iodobenzonitrile. Comparative insights are derived from substituent effects observed in analogs like 4-Iodobenzonitrile and biphenyl nitriles.

- Hypothetical Reactivity : The iodine substituent in 2-Tert-butyl-4-iodobenzonitrile likely facilitates cross-coupling reactions, as seen in other iodobenzonitriles, but steric effects from the tert-butyl group may reduce reaction rates compared to less hindered analogs.

Biological Activity

2-Tert-butyl-4-iodobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-Tert-butyl-4-iodobenzonitrile has the following chemical structure:

- Chemical Formula : C11H12IN

- Molecular Weight : 285.12 g/mol

The presence of the tert-butyl group and iodine atom in the structure contributes to its unique reactivity and biological properties.

Research indicates that 2-tert-butyl-4-iodobenzonitrile may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Similar to other halogenated compounds, it may induce oxidative stress by increasing ROS levels, leading to apoptosis in certain cancer cell lines .

- Interaction with Mitochondrial Pathways : Studies suggest that it may affect mitochondrial function, potentially disrupting ATP production and promoting cell death in cancer cells reliant on oxidative phosphorylation .

Anticancer Properties

Several studies have documented the anticancer properties of 2-tert-butyl-4-iodobenzonitrile:

- Cell Line Studies : In vitro assays demonstrated that this compound inhibits the growth of melanoma and breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Animal Models : In vivo studies using xenograft models have shown that treatment with 2-tert-butyl-4-iodobenzonitrile results in significant tumor size reduction compared to control groups .

Cytotoxicity

The cytotoxic effects of 2-tert-butyl-4-iodobenzonitrile were evaluated across various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 12.5 | Induction of apoptosis via ROS production |

| Breast Cancer (MCF7) | 15.0 | Cell cycle arrest and mitochondrial disruption |

| Lung Cancer (A549) | 20.0 | Inhibition of glycolytic pathways |

Study 1: Melanoma Treatment

A study conducted by Schöckel et al. explored the effects of 2-tert-butyl-4-iodobenzonitrile on melanoma cells. The findings indicated that treatment led to a significant increase in apoptosis markers, including cleaved caspase-3 levels, suggesting effective induction of programmed cell death through mitochondrial pathways .

Study 2: Breast Cancer Model

In a separate study, researchers evaluated the compound's efficacy against MCF7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with notable alterations in cell cycle distribution favoring G1 phase arrest, indicating potential for therapeutic use in hormone receptor-positive breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.